Decabromodiphenyl oxide

Description

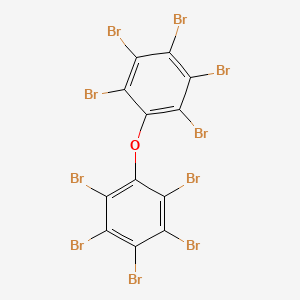

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported. The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day. DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents. |

|---|---|

CAS No. |

562099-68-7 |

Molecular Formula |

C12Br10O |

Molecular Weight |

971.1 g/mol |

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

WHHGLZMJPXIBIX-WCGVKTIYSA-N |

impurities |

The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species. |

SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Isomeric SMILES |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)Br)O[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Br)Br)Br)Br)Br |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

boiling_point |

530.0 °C Decomposes at 425 °C |

Color/Form |

Yellow prisms from toluene White powde |

density |

3 (NTP, 1992) 3.4 Relative density (water = 1): 3.0 |

melting_point |

569.1 to 576.5 °F (NTP, 1992) 295.0 °C 305 °C 300-310 °C |

physical_description |

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992) White solid; [HSDB] Faintly beige powder; [MSDSonline] WHITE CRYSTALLINE POWDER. |

solubility |

less than 1 mg/mL at 68° F (NTP, 1992) In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/ Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene Solubility in water: none |

vapor_pressure |

less than 1 mm Hg at 68 °F (NTP, 1992) 6.96X10-11 mm Hg at 25 °C /extrapolated/ Vapor pressure, Pa at 21 °C: (negligible) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Decabromodiphenyl Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of decabromodiphenyl oxide (DBDPO), a widely used brominated flame retardant. The document details the underlying reaction mechanism, provides comprehensive experimental protocols derived from established industrial processes, and presents key quantitative data in a structured format.

Introduction

This compound, also known as decabromodiphenyl ether (decaBDE), is a polybrominated diphenyl ether with the chemical formula C₁₂Br₁₀O. It is a highly effective additive flame retardant, valued for its high bromine content (approximately 83% by weight), thermal stability, and cost-effectiveness.[1] Its primary application is in reducing the flammability of plastics, textiles, and electronics.[1] The synthesis of DBDPO is typically achieved through the perbromination of diphenyl oxide.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound proceeds via a Friedel-Crafts-type reaction, which is a classic example of electrophilic aromatic substitution.[1][2] The overall reaction involves the substitution of all ten hydrogen atoms on the two phenyl rings of diphenyl oxide with bromine atoms. This perbromination is driven by the use of a Lewis acid catalyst, which polarizes the bromine molecule, making it a more potent electrophile.

The mechanism can be described in the following key steps:

-

Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), interacts with molecular bromine (Br₂) to form a highly polarized complex. This complex increases the electrophilicity of one of the bromine atoms.

-

Electrophilic Attack: The electron-rich aromatic rings of the diphenyl oxide act as a nucleophile, attacking the electrophilic bromine atom of the polarized complex. This attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₃Br⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring and releases hydrogen bromide (HBr) as a byproduct.

-

Catalyst Regeneration: The Lewis acid catalyst is regenerated and can then participate in the activation of another bromine molecule.

This process is repeated in a stepwise manner until all ten hydrogen atoms on the diphenyl oxide molecule have been replaced by bromine atoms. The ether linkage in diphenyl oxide is an activating group, directing the electrophilic substitution to the ortho and para positions of the phenyl rings.

Figure 1: Simplified signaling pathway of the Friedel-Crafts bromination for DBDPO synthesis.

Quantitative Data Summary

The following tables summarize quantitative data extracted from patented synthesis processes for this compound. These tables provide a comparative overview of different reaction conditions and reported outcomes.

Table 1: Reactant and Catalyst Stoichiometry

| Parameter | Process 1 (US Patent 4,871,882 A)[3] | Process 2 (EP Patent 0126569 A1)[4] |

| Starting Material | Diphenyl Ether | Diphenyl Ether |

| Brominating Agent | Bromine | Bromine |

| Catalyst | Anhydrous AlCl₃ | Lump-form AlCl₃ |

| Solvent | Dibromomethane | Dichloromethane |

| Molar Ratio (Diphenyl Ether : Bromine) | 1 : 11 | Approx. 1 : 10.4 (10% excess) |

| Catalyst Loading (g per mole of Diphenyl Ether) | 15 g | 9.375 g |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Process 1 (US Patent 4,871,882 A)[3] | Process 2 (EP Patent 0126569 A1)[4] |

| Initial Reaction Temperature | 0-5 °C | 5-6 °C |

| Final Reaction Temperature | 75 °C | 40-41 °C (Reflux) |

| Reaction Time | 2 hours (addition) + 5 hours (heating) | 3 hours (addition) + 6.5 hours (reflux) |

| Reported Purity | 95.5% | High Purity |

| Melting Point | 301-304 °C | Not Specified |

| Major Impurities | Not specified, but process aims to improve thermal stability | Not specified, but process aims for low residual impurities |

Commercial grades of this compound typically have a purity of 94% to 99%, with nonabromodiphenyl oxide isomers being the major impurities.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, synthesized from information provided in the patent literature. These protocols are intended for a laboratory setting and should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis in Dibromomethane

This protocol is based on the process described in US Patent 4,871,882 A.[3]

Materials:

-

Diphenyl ether (0.5 mole, 85 g)

-

Bromine (5.5 moles, 880 g)

-

Anhydrous Aluminum Chloride (AlCl₃) (7.5 g)

-

Dibromomethane (450 ml)

-

Concentrated sodium bisulfite solution

-

Water

-

Aqueous sodium hydroxide (B78521) solution

Equipment:

-

1-liter flask with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.

-

Heating mantle

-

Ice bath

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To the 1-liter flask, add 430 ml of dibromomethane, 7.5 g of anhydrous AlCl₃, and 880 g of bromine.

-

Cool the mixture to 0 °C using an ice bath, with continuous stirring.

-

Dissolve 85 g of diphenyl ether in 20 ml of dibromomethane.

-

Add the diphenyl ether solution dropwise to the stirred reaction mixture over a period of 2 hours, maintaining the temperature between 0 °C and 5 °C.

-

After the addition is complete, heat the reaction mixture to 75 °C and maintain this temperature for 5 hours. Monitor the reaction completion by HPLC analysis.

-

After the reaction is complete, add 60 ml of water to the flask.

-

Bleach the unreacted bromine by adding a concentrated sodium bisulfite solution.

-

Separate the aqueous layer. Wash the organic phase twice with 150 ml portions of water.

-

Neutralize the organic phase with an aqueous sodium hydroxide solution.

-

Filter the mixture to collect the solid product.

-

Wash the white product with water and dry it in a vacuum oven at 70 °C for 2 hours.

Protocol 2: Synthesis in Dichloromethane

This protocol is based on the process described in EP Patent 0126569 A1.[4]

Materials:

-

Diphenyl ether (80 g)

-

Bromine (828 g)

-

Lump-form Aluminum Chloride (AlCl₃) (3 g)

-

Dichloromethane (360 ml)

-

Sodium meta-bisulfite (26.5 g)

-

Sodium bicarbonate

-

Water

Equipment:

-

1-liter reaction vessel with a stirrer, dropping funnel, thermometer, and reflux condenser.

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

To the 1-liter vessel, add 300 ml of dichloromethane, 3 g of lump-form AlCl₃, and 828 g of bromine.

-

Cool the mixture to 5 °C with stirring.

-

Dissolve 80 g of diphenyl ether in 60 ml of dichloromethane.

-

Slowly add the diphenyl ether solution to the reaction vessel over a 3-hour period, maintaining the temperature between 5 °C and 6 °C.

-

After the addition is complete, raise the temperature of the reaction mixture to 40-41 °C and hold at reflux for 6.5 hours.

-

Add 200 ml of water to deactivate the catalyst.

-

Neutralize the excess bromine using 26.5 g of sodium meta-bisulfite.

-

Decant the aqueous layer and wash the reaction mixture two more times with 200 ml increments of water.

-

Neutralize any residual acid with sodium bicarbonate.

-

Filter the remaining solids and dry them.

Figure 2: Generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established industrial process based on the principles of electrophilic aromatic substitution. By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent, high-purity DBDPO can be obtained. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important flame retardant. It is imperative that all synthesis procedures are conducted with strict adherence to safety protocols due to the hazardous nature of the reagents involved.

References

- 1. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. US4871882A - Process for the preparation of decabromodiphenyl ether with improved thermal stability - Google Patents [patents.google.com]

- 4. EP0126569A1 - Bromination process for preparing decabromodiphenyl ether from diphenyl ether - Google Patents [patents.google.com]

The Flame Retardant Mechanism of Decabromodiphenyl Oxide in Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decabromodiphenyl oxide (DBDPO), a widely utilized brominated flame retardant, enhances the fire safety of various polymers by operating through a sophisticated, dual-phase mechanism. This technical guide provides a comprehensive overview of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and physical processes.

Core Flame Retardant Mechanism

This compound imparts flame retardancy to polymers primarily through a gas-phase radical scavenging mechanism, which is often synergistically enhanced by the presence of antimony trioxide (Sb₂O₃). A secondary, condensed-phase mechanism involving the promotion of char formation also contributes to its overall effectiveness.[1][2]

Gas-Phase Inhibition: The Primary Mode of Action

The principal flame-retardant activity of DBDPO occurs in the gas phase, where it disrupts the self-sustaining cycle of combustion.[1][2][3] Upon exposure to the high temperatures of a developing fire, the polymer begins to decompose, releasing flammable volatile compounds. Simultaneously, DBDPO undergoes thermal degradation, breaking its carbon-bromine (C-Br) and ether linkages to release bromine radicals (Br•) into the gaseous phase.[3][4][5][6]

These highly reactive bromine radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for the propagation of the flame.[3][6] The key reactions in this radical trapping mechanism are:

-

H• + Br• → HBr

-

OH• + Br• → HOBr

-

H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

This series of reactions replaces the highly reactive H• and OH• radicals with the less reactive Br• radical, effectively slowing down the exothermic processes of the fire and leading to flame inhibition.

The Synergistic Role of Antimony Trioxide

The efficacy of DBDPO as a gas-phase flame retardant is significantly amplified when used in conjunction with antimony trioxide (Sb₂O₃).[7][8] While Sb₂O₃ is not a flame retardant on its own, it acts as a synergist by reacting with the hydrogen bromide (HBr) generated during the radical scavenging process. This reaction produces volatile antimony halides, such as antimony tribromide (SbBr₃), which are potent radical traps themselves.[7][8]

The key synergistic reactions are:

-

Sb₂O₃ + 6HBr → 2SbBr₃ + 3H₂O

The volatile antimony trihalides then participate in the gas-phase radical quenching cycle, further enhancing the flame-inhibiting effect.[8]

Condensed-Phase Action: Char Formation

In the condensed phase (the solid polymer), DBDPO can contribute to the formation of a carbonaceous char layer on the polymer's surface.[1][5] This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatiles into the gas phase.[5] However, it is widely accepted that the gas-phase inhibition is the dominant flame-retardant mechanism for DBDPO.[1]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows involved in the flame retardant action of this compound.

References

- 1. kalite.com [kalite.com]

- 2. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 3. specialchem.com [specialchem.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. innovative-polymers.com [innovative-polymers.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. mdcpp.com [mdcpp.com]

The Environmental Odyssey of Decabromodiphenyl Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromodiphenyl oxide (decaBDE), a prominent member of the polybrominated diphenyl ether (PBDE) family of flame retardants, has been extensively used in a wide array of consumer and industrial products to reduce fire-related risks.[1] However, its widespread application has led to its ubiquitous presence in the environment, raising concerns about its persistence, potential for long-range transport, and adverse effects on ecosystems and human health. This technical guide provides an in-depth examination of the environmental fate and transport of decaBDE, offering a valuable resource for researchers, scientists, and professionals in related fields.

Physicochemical Properties

The environmental behavior of decaBDE is largely dictated by its distinct physicochemical properties. Its high molecular weight, low vapor pressure, and extremely low water solubility contribute to its strong tendency to adsorb to particulate matter in the atmosphere, soil, and sediment. The octanol-water partition coefficient (Kow) indicates a high potential for bioaccumulation in lipid-rich tissues of organisms.

| Property | Value | Reference |

| CAS Number | 1163-19-5 | [2] |

| Molecular Formula | C₁₂Br₁₀O | [2] |

| Molecular Weight | 959.17 g/mol | |

| Appearance | White powder | [2] |

| Melting Point | 290-305 °C | [2] |

| Boiling Point | Decomposes at 425 °C | [2] |

| Water Solubility | 20-30 µg/L at 25°C | [2] |

| Vapor Pressure | < 1 mmHg at 250°C | [2] |

| Log Kow | 5.24 | [2] |

| Log Koc | 1.33, 2.43, 3.83, 4.29, 4.34, 4.61 (for six resolved peaks) | [3] |

Environmental Fate

The environmental fate of decaBDE is a complex interplay of various degradation and partitioning processes. While initially considered to be relatively stable, evidence suggests that decaBDE can undergo transformation in the environment, primarily through photodegradation and, to a lesser extent, biodegradation.

Photodegradation

Photodegradation, or the breakdown of molecules by light, is a significant degradation pathway for decaBDE.[4][5] This process typically involves the reductive debromination of the decaBDE molecule, leading to the formation of lower-brominated diphenyl ethers, which can be more toxic and bioaccumulative than the parent compound.[4][6]

Studies have shown that the rate of photodegradation is influenced by the environmental matrix. For instance, decaBDE degrades faster on clay minerals like montmorillonite (B579905) and kaolinite (B1170537) compared to organic carbon-rich sediment.[4][5] The half-life of decaBDE can vary from days to months depending on the specific conditions. For example, under lamp irradiation, the half-life of decaBDE sorbed on montmorillonite was 36 days, while in natural sunlight, it was 261 days.[4] In house dust, the pseudo-first-order degradation rate constant for decaBDE was found to be 1.7 x 10⁻³ per hour under sunlight exposure.[6]

Biodegradation

Biodegradation of decaBDE, the breakdown by microorganisms, occurs at a much slower rate compared to photodegradation.[7] Both aerobic and anaerobic microbial degradation have been observed.[8][9] The primary mechanism is also reductive debromination, leading to the formation of lower-brominated congeners.[7][8]

Under anaerobic conditions, studies have demonstrated the debromination of decaBDE to nona-, octa-, and hepta-BDEs.[8][10] Aerobic degradation by bacterial communities, including species of Brevibacillus and Achromobacter, has also been reported, with degradation efficiencies reaching up to 88.4% under optimal laboratory conditions.[9] The process can involve hydroxylation and cleavage of the ether bond in addition to debromination.[7][9]

| Degradation Process | Key Findings | References |

| Photodegradation | Primary degradation pathway. Involves reductive debromination to lower BDEs. Rate is matrix-dependent. | [4][5][6] |

| Anaerobic Biodegradation | Reductive debromination to nona-, octa-, and hepta-BDEs. | [8][10] |

| Aerobic Biodegradation | Can achieve high degradation efficiency under optimal conditions. Involves debromination, hydroxylation, and ether bond cleavage. | [7][9] |

Bioaccumulation and Biomagnification

Due to its high lipophilicity, decaBDE has the potential to bioaccumulate in organisms.[1] However, its large molecular size may limit its uptake and biomagnification in food webs compared to lower-brominated congeners. Conflicting results exist regarding its biomagnification potential, with some studies suggesting it does not significantly biomagnify.[11][12] The debromination of decaBDE in the environment is a significant concern as the resulting lower-brominated PBDEs are known to be more bioaccumulative and toxic.[12]

Environmental Transport

DecaBDE is subject to both local and long-range environmental transport, primarily through atmospheric and aquatic pathways.

Atmospheric Transport

Due to its low vapor pressure, decaBDE in the atmosphere is predominantly associated with particulate matter.[13] This particle-bound transport allows for its long-range atmospheric transport to remote regions, far from its sources.[13][14] The atmospheric mobility of the particles to which it is attached governs its transport potential.[13]

Transport in Water and Sediment

In aquatic environments, the low water solubility and high sorption coefficient of decaBDE cause it to partition strongly to suspended solids and sediments.[2] This leads to its accumulation in benthic environments. Resuspension of sediments can re-introduce decaBDE into the water column, making it available for further transport and uptake by aquatic organisms.

Experimental Protocols

Accurate assessment of the environmental fate and transport of decaBDE relies on robust experimental methodologies. The following sections outline the general protocols for key experiments.

Photodegradation Studies

Objective: To determine the rate and products of decaBDE photodegradation in various matrices.

Methodology:

-

Sample Preparation: DecaBDE is typically dissolved in a suitable solvent (e.g., toluene, hexane) and spiked into the matrix of interest (e.g., water, soil slurry, house dust, or onto a solid support like silica (B1680970) gel or clay minerals).[4][15]

-

Irradiation: Samples are exposed to a light source, which can be natural sunlight or artificial lamps (e.g., mercury or xenon lamps) that simulate the solar spectrum.[4][15] Control samples are kept in the dark to account for any non-photolytic degradation.

-

Sampling: Aliquots of the samples are collected at various time intervals.

-

Extraction: DecaBDE and its degradation products are extracted from the matrix using appropriate solvents and techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analysis: The extracts are analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify decaBDE and its degradation products.[4]

Biodegradation Studies

Objective: To assess the extent and rate of decaBDE biodegradation by microbial communities.

Methodology:

-

Microcosm Setup: Microcosms are prepared using environmental samples such as soil or sediment slurries.[1] These are often amended with nutrients to support microbial activity. DecaBDE is introduced into the microcosms.

-

Incubation: The microcosms are incubated under specific conditions (e.g., aerobic or anaerobic, defined temperature).[8][9] Sterile controls are included to differentiate between biotic and abiotic degradation.

-

Monitoring: The degradation of decaBDE is monitored over time by collecting and analyzing samples from the microcosms.

-

Analysis: Similar to photodegradation studies, samples are extracted and analyzed by GC-MS or LC-MS to determine the concentration of decaBDE and its metabolites.[1]

Determination of Soil Sorption Coefficient (Koc)

Objective: To measure the partitioning of decaBDE between soil/sediment organic carbon and water.

Methodology (HPLC Method - OECD Guideline 121):

-

HPLC System: A high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector is used.[3]

-

Reference Substances: A set of reference compounds with known Log Koc values are run to create a calibration curve.[3]

-

Analysis: The retention time of decaBDE is determined under the same chromatographic conditions as the reference substances.

-

Calculation: The capacity factor (k) for decaBDE is calculated from its retention time and the column dead time. The Log Koc is then determined from the calibration curve of Log k versus Log Koc of the reference substances.[3]

Analytical Methods for Quantification

Objective: To accurately quantify decaBDE in various environmental matrices.

Methodology:

-

Sample Collection and Storage: Samples (air, water, soil, sediment, biota) are collected and stored under conditions that minimize degradation or contamination.

-

Extraction: DecaBDE is extracted from the sample matrix using techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction.

-

Cleanup: The extracts are purified to remove interfering compounds using methods such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Instrumental Analysis: The final extracts are analyzed by high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[5][11] Isotope-labeled internal standards are often used to improve accuracy and precision.[5]

Conclusion

This compound is a persistent environmental contaminant with a complex fate and transport profile. While its low volatility and water solubility lead to its association with particulate matter and sediment, it is not entirely inert. Photodegradation is a key transformation pathway, leading to the formation of more mobile and potentially more toxic lower-brominated diphenyl ethers. Biodegradation also contributes to its slow degradation in the environment. The long-range atmospheric transport of decaBDE on particles highlights its potential for global distribution. A thorough understanding of these processes, supported by robust experimental and analytical methods, is crucial for assessing the environmental risks associated with decaBDE and for developing effective management and remediation strategies.

References

- 1. Microbial degradation of decabromodiphenyl ether (DBDE) in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Photodegradation study of decabromodiphenyl ether by UV spectrophotometry and a hybrid hard- and soft-modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oar.icrisat.org [oar.icrisat.org]

- 6. mdpi.com [mdpi.com]

- 7. food.ec.europa.eu [food.ec.europa.eu]

- 8. webhost.bridgew.edu [webhost.bridgew.edu]

- 9. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cc.ut.ee [cc.ut.ee]

- 11. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. psecommunity.org [psecommunity.org]

- 14. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]

- 15. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photodegradation of Decabromodiphenyl Ether (BDE-209) in Sediment

For Researchers, Scientists, and Environmental Professionals

Introduction

Decabromodiphenyl ether (BDE-209) is the primary component of the commercial DecaBDE flame retardant mixture, widely used in plastics, textiles, and electronics to reduce flammability.[1] Due to its widespread application and persistence, BDE-209 has become a ubiquitous environmental contaminant, frequently detected in sediment, sludge, air, and biota.[2][3] As a hydrophobic compound, BDE-209 strongly adsorbs to soil and sediment particles, which act as major environmental sinks.[4][5] While initially considered relatively stable, research has shown that BDE-209 can undergo degradation, with photodegradation being a principal pathway for its transformation in the environment upon exposure to sunlight.[4]

This process is of significant environmental concern because the degradation of BDE-209 often results in the formation of lower-brominated diphenyl ethers.[6][7] These daughter products can be more toxic and bioaccumulative than the parent compound, posing an increased risk to ecosystems and human health.[8][9] This guide provides a comprehensive technical overview of the core mechanisms, experimental methodologies, influencing factors, and quantitative kinetics associated with the photodegradation of BDE-209 in sediment.

Core Mechanism: Reductive Debromination

The primary mechanism for the photodegradation of BDE-209 is reductive debromination. The process is initiated when the BDE-209 molecule absorbs light energy, leading to an excited state. This excitation can cause the cleavage of a carbon-bromine (C-Br) bond, releasing a bromine radical. A hydrogen donor in the surrounding medium then provides a hydrogen atom to replace the lost bromine, resulting in a lower-brominated congener. This occurs in a stepwise fashion, leading to a cascade of products with progressively fewer bromine atoms.[5][10] While reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) have been detected in irradiated soil solutions, the main degradation pathway is direct debromination rather than oxidation.[5][11]

Caption: Primary reductive debromination pathway of BDE-209.

Experimental Protocols for Photodegradation Studies

Investigating the photodegradation of BDE-209 in sediment involves a multi-step process, from preparing the sediment matrix to analyzing the degradation products.

3.1 Sample Preparation and Irradiation A common approach involves coating a solid matrix (e.g., sediment, soil, or reference minerals) with a solution of BDE-209 dissolved in an organic solvent, which is then evaporated.[1] The coated matrix is then placed in a reactor, often as a slurry or a thin layer.[5] Irradiation is performed using either natural sunlight or artificial light sources designed to simulate the solar spectrum, such as xenon lamps or mercury lamps.[1][5] Control samples are kept in the dark to distinguish photochemical degradation from other potential loss processes.[6]

3.2 Sample Extraction and Analysis At specified time intervals, samples are collected from the reactor. The BDE-209 and its degradation products are extracted from the sediment matrix using appropriate solvents. The resulting extracts are then concentrated and cleaned up to remove interfering substances. Analysis is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent compound and its various debrominated products.[5]

Caption: General experimental workflow for BDE-209 photodegradation studies.

Quantitative Analysis of BDE-209 Photodegradation

The rate of BDE-209 photodegradation is highly dependent on the experimental conditions, particularly the matrix and the light source. The degradation generally follows pseudo-first-order kinetics.[5][12] The tables below summarize key quantitative data from various studies.

Table 1: Photodegradation Half-Lives (t₁/₂) of BDE-209 on Various Matrices

| Matrix | Light Source | Half-Life (t₁/₂) | Citation(s) |

| Organic-Rich Sediment | 350 nm Lamps | 150 days | [4][6][13][14] |

| Sediment | Artificial Sunlight | ~53 hours | [1] |

| Soil | Artificial Sunlight | 150 - 200 hours | [1] |

| Sand | Artificial Sunlight | 40 - 200 hours | [1] |

| Montmorillonite (B579905) (Clay) | 350 nm Lamps | 36 days | [4][6][13][14] |

| Montmorillonite (Clay) | Sunlight | 261 days | [4][6][13] |

| Kaolinite (B1170537) (Clay) | 350 nm Lamps | 44 days | [4][6][13][14] |

| Kaolinite (Clay) | Sunlight | 408 days | [4][6][13] |

| Aluminum Hydroxide (B78521) | 350 nm Lamps / Sunlight | No significant loss | [6][13] |

| Iron Oxide (Ferrihydrite) | 350 nm Lamps / Sunlight | No significant loss | [6][13] |

Table 2: Kinetic Data for BDE-209 Photodegradation in Soil Suspensions

| Light Source | Power | Rate Constant (k) (h⁻¹) | Half-Life (t₁/₂) (h) | Citation(s) |

| Mercury Lamp | 500 W | 0.076 | 9.1 | [5] |

| Mercury Lamp | 300 W | 0.036 | 18.8 | [5] |

| Xenon Lamp | 500 W | 0.013 | 52.8 | [5] |

| Xenon Lamp | 300 W | 0.010 | 69.0 | [5] |

Factors Influencing Photodegradation in Sediment

Several physicochemical properties of the sediment and surrounding environment can significantly alter the rate and pathway of BDE-209 photodegradation.

-

Matrix Composition : The type of solid matrix is a critical factor. Clay minerals like montmorillonite and kaolinite can catalyze the photolysis of BDE-209, whereas metal oxides such as iron oxide and aluminum hydroxide show no significant effect.[2][4][6] In contrast, the high organic carbon content typical of natural sediments tends to inhibit photodegradation, leading to much longer half-lives.[6][14]

-

Light Source and Intensity : The rate of degradation is directly related to the wavelength and intensity of the light source.[4] Studies show that UV light is the most effective part of the solar spectrum for driving the degradation of BDE-209.[5][11]

-

Sediment Particle Concentration : In sediment slurries, an increase in particle concentration can slow the degradation rate.[5] This is attributed to a light-shielding effect, where particles block light from reaching the BDE-209 molecules adsorbed deeper within the suspension.[5]

-

pH : In soil and sediment suspensions, the photodegradation rate of BDE-209 has been shown to increase with higher pH values (from 3.5 to 9.5).[5][11]

-

Humic Substances : Humic and fulvic acids, major components of organic matter in sediment, can inhibit photodegradation.[5][12] This is due to both light screening and the association of BDE-209 with the hydrophobic sites of the humic material, making it less available for photochemical reaction.[12]

-

Metal Ions : The presence of certain metal ions, such as Fe³⁺ and Cu²⁺, can have an adverse effect on the degradation rate due to competition for light absorption.[5][11]

Caption: Key factors influencing the rate of BDE-209 photodegradation.

Photodegradation Products

The stepwise debromination of BDE-209 results in a complex mixture of polybrominated diphenyl ether (PBDE) congeners. Numerous lesser brominated products, ranging from nona-BDEs down to tri-BDEs, have been identified in laboratory studies.[4][6] Commonly detected products include:

-

Nona-BDEs : BDE-206, BDE-207, BDE-208[7]

-

Octa-BDEs : BDE-196, BDE-197, BDE-201, BDE-202, BDE-203[3][7]

-

Hepta-BDEs : BDE-183[5]

-

Lower-brominated BDEs : BDE-153, BDE-154, BDE-100, BDE-99, BDE-47[1][5]

In some cases, the formation of polybrominated dibenzofurans (PBDFs) has also been observed, which are of particular concern due to their high toxicity.[1]

Conclusion

The photodegradation of decabromodiphenyl ether in sediment is a critical environmental transformation process that reduces the concentration of the parent compound but simultaneously generates a suite of potentially more harmful lower-brominated congeners. The rate of this transformation is not uniform and is dictated by a complex interplay of factors, including the sediment's mineral and organic composition, light conditions, pH, and the presence of other chemical species. Clay minerals can enhance degradation, while organic matter significantly slows it. A thorough understanding of these mechanisms and influencing factors is essential for accurately assessing the environmental fate and risk of BDE-209 and for developing effective remediation strategies for contaminated sediments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of a Sequential UV Photolysis-Biodegradation Process for Treatment of Decabrominated Diphenyl Ethers in Sorbent/Water Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psecommunity.org [psecommunity.org]

- 6. Photodegradation of decabromodiphenyl ether adsorbed onto clay minerals, metal oxides, and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PHOTODEGRADATION OF DECABROMODIPHENYL ETHER IN HOUSE DUST BY NATURAL SUNLIGHT - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BDE-209: kinetic studies and effect of humic substances on photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. pubs.acs.org [pubs.acs.org]

Microbial Degradation of Decabromodiphenyl Ether (BDE-209) in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of decabromodiphenyl ether (BDE-209), a persistent organic pollutant and brominated flame retardant, in soil environments. The document synthesizes key findings on the metabolic pathways, influential environmental factors, and the microorganisms capable of its biotransformation. Detailed experimental protocols and quantitative data from various studies are presented to facilitate further research and the development of bioremediation strategies.

Introduction

Decabromodiphenyl ether (BDE-209) is a widely used flame retardant that has led to significant environmental contamination due to its persistence and bioaccumulative properties.[1] Microbial degradation is a crucial process for the natural attenuation and engineered bioremediation of BDE-209-contaminated soils. This guide explores the mechanisms by which microorganisms break down this complex molecule, focusing on both aerobic and anaerobic pathways.

Microbial Degradation Pathways

The microbial degradation of BDE-209 in soil primarily proceeds through a series of debromination steps, followed by cleavage of the diphenyl ether bond and subsequent mineralization. Both aerobic and anaerobic conditions facilitate this process, though the specific pathways and microbial players can differ.

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is reductive debromination, where bromine atoms are sequentially removed from the BDE-209 molecule. This process is generally faster and leads to a greater extent of debromination compared to aerobic conditions.[2] The debromination cascade results in the formation of various lower-brominated diphenyl ethers, such as nona-, octa-, hepta-, and hexa-BDEs.[2][3]

Aerobic Degradation: In the presence of oxygen, microbial degradation of BDE-209 involves both debromination and hydroxylation.[1][4] The initial steps may involve the removal of bromine atoms, followed by the enzymatic insertion of hydroxyl groups onto the aromatic rings. This hydroxylation is a critical step that can lead to the cleavage of the ether bond by enzymes such as catechol 2,3-oxygenase.[1] The resulting aromatic intermediates can then be further metabolized through central metabolic pathways.

Below is a diagram illustrating the generalized microbial degradation pathway of BDE-209.

Caption: Generalized microbial degradation pathway of BDE-209.

Quantitative Data on BDE-209 Degradation

The efficiency of microbial degradation of BDE-209 can vary significantly depending on environmental conditions, microbial consortia, and the duration of the experiment. The following tables summarize quantitative data from various studies.

| Study Reference | Incubation Time (days) | Initial BDE-209 Conc. (mg/kg) | Degradation (%) | Key Findings |

| Hu et al., 2022[5][6] | 5 (120 hours) | 10 mg/L | 88.4% | Aerobic degradation by a complex bacterial community of Brevibacillus sp. and Achromobacter sp. was optimal at pH 7.0 and 30°C. |

| Chen et al., 2021[2] | 180 | 10 | Aerobic: 4.03% (conversion to lower BDEs) | Anaerobic conditions showed faster and more extensive debromination compared to aerobic conditions. |

| Chen et al., 2021[2] | 180 | 10 | Anaerobic: 6.18% (conversion to lower BDEs) | Desulfosporosinus and Polaromonas were identified as potentially key players in anaerobic debromination. |

| Chang et al., 2016[1] | Not specified | 25 | Not specified | Identified reductive debromination products from tri- to hepta-BDEs. |

| Shih et al., 2012[7] | 10 months | 430 | 93-95% | Aerobic degradation was enhanced by UV irradiation. |

| Study Reference | Condition | Metabolites Detected | Microbial Genera Involved |

| Hu et al., 2022[5] | Aerobic | Lower brominated BDEs, hydroxylated intermediates | Brevibacillus sp., Achromobacter sp. |

| Chen et al., 2021[2] | Anaerobic | Mono- to nona-brominated PBDE congeners | Desulfosporosinus, Polaromonas |

| Chang et al., 2016[1] | Soil Slurry | Tri- to hepta-BDE congeners, hydroxylated brominated diphenyl ether | Pseudomonas sp. |

| Shih et al., 2012[7] | Aerobic, Clay/Water | Tri- to hexa-BDEs, 2′,3′-dihydroxy-4-bromodiphenyl ether, 2′,3′-dihydroxy-diphenyl ether | Not specified |

| Chang et al., 2019[3] | Anaerobic | Lower brominated PBDEs | Methylophilus spp., Pseudomonas spp., Clostridium spp., Dehalococcoides sp. |

| Lee et al., 2018[8] | Aerobic | Not specified | Chitinophaga spp., Methyloversatilis spp., Terrimonas spp., Pseudomonas spp. |

Experimental Protocols

The study of microbial degradation of BDE-209 in soil often involves laboratory-scale microcosm experiments. A general workflow for such an experiment is outlined below.

Caption: Experimental workflow for a soil microcosm study.

Soil Slurry Microcosm Setup (Aerobic/Anaerobic)

This protocol is a generalized representation based on methodologies described in the literature.[1][2]

1. Soil Preparation:

-

Collect soil from the desired location. Sieve the soil to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic matter content, and texture.

2. Microcosm Assembly:

-

For each microcosm, add a specific amount of soil (e.g., 10 g) to a sterile serum bottle (e.g., 125 mL).

-

Add a defined volume of sterile mineral salt medium or deionized water to create a slurry. The soil-to-liquid ratio should be consistent across all microcosms.

3. BDE-209 Spiking:

-

Prepare a stock solution of BDE-209 in a suitable solvent (e.g., acetone).

-

Spike the soil slurries with the BDE-209 stock solution to achieve the target initial concentration (e.g., 10 mg/kg). Include solvent-only controls.

4. Inoculation (if applicable):

-

For bioaugmentation studies, inoculate the microcosms with a known volume of a pre-cultured microbial consortium or a specific bacterial strain.[5] For studies on indigenous microbial activity, no external inoculation is needed.

5. Incubation Conditions:

-

Aerobic: Seal the bottles with breathable stoppers or leave them loosely capped to allow for gas exchange. Incubate on a shaker at a constant temperature (e.g., 30°C) in the dark.[5][6]

-

Anaerobic: Purge the headspace of the serum bottles with an inert gas (e.g., N2 or an N2/CO2 mixture) to remove oxygen. Seal the bottles with butyl rubber stoppers and aluminum crimps. Incubate under the same conditions as the aerobic microcosms.[2]

6. Sampling and Analysis:

-

At predetermined time points, sacrifice replicate microcosms from each treatment group.

-

Chemical Analysis:

-

Extract the soil slurry with an appropriate solvent mixture (e.g., hexane/acetone).

-

Clean up the extract using techniques like column chromatography.

-

Analyze the concentrations of BDE-209 and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]

-

-

Microbial Analysis:

-

Extract total DNA from the soil samples.

-

Amplify specific genes (e.g., 16S rRNA for bacteria) using Polymerase Chain Reaction (PCR).

-

Analyze the microbial community composition through techniques like Denaturing Gradient Gel Electrophoresis (DGGE) or high-throughput sequencing.[10]

-

Key Microorganisms in BDE-209 Degradation

Several bacterial genera have been identified as key players in the degradation of BDE-209 in soil.

-

Pseudomonas sp. : Frequently identified in BDE-209 contaminated environments and implicated in both aerobic and anaerobic degradation.[1][3][10]

-

Brevibacillus sp. and Achromobacter sp. : A complex of these bacteria demonstrated high aerobic degradation efficiency of BDE-209.[5]

-

Desulfosporosinus and Polaromonas : These genera have been linked to the anaerobic debromination of BDE-209.[2]

-

Dehalococcoides sp. : A well-known genus capable of reductive dehalogenation, identified in anaerobic microcosms with BDE-209.[3]

-

Other involved genera include Chitinophaga, Methyloversatilis, Terrimonas, Clostridium, Rhodococcus, Bacillus, Burkholderia, and Sphingobium.[3][8]

Conclusion

The microbial degradation of decabromodiphenyl ether in soil is a complex process involving a diverse range of microorganisms and metabolic pathways. While significant progress has been made in identifying the key players and degradation products, further research is needed to fully elucidate the enzymatic mechanisms and optimize conditions for efficient bioremediation. The experimental approaches and data summarized in this guide provide a solid foundation for future investigations aimed at mitigating the environmental impact of BDE-209 contamination.

References

- 1. Microbial degradation of decabromodiphenyl ether (DBDE) in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Debromination of decabromodiphenyl ether (BDE-209) and bacterial community responses in aerobic and anaerobic soil microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aerobic Degradation Characteristics and Mechanism of Decabromodiphenyl Ether (BDE-209) Using Complex Bacteria Communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Photodegradation study of decabromodiphenyl ether by UV spectrophotometry and a hybrid hard- and soft-modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ecotoxicological effects of decabromodiphenyl ether and cadmium contamination on soil microbes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicokinetics and Metabolism of Decabromodiphenyl Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromodiphenyl oxide (decaBDE), a widely used brominated flame retardant, has been the subject of extensive research due to its persistence in the environment and potential for bioaccumulation. Understanding its toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential health risks and for the development of safer alternatives. This technical guide provides a comprehensive overview of the current scientific knowledge on the toxicokinetics and metabolism of decaBDE, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Toxicokinetics of this compound

The toxicokinetic profile of decaBDE is characterized by poor absorption from the gastrointestinal tract, limited distribution to tissues, and primary elimination through the feces.

Absorption

Oral bioavailability of decaBDE is generally low. Studies in rats have shown that only a small fraction of an orally administered dose is absorbed into the systemic circulation.[1][2] Dermal absorption is also considered to be minimal.

Distribution

Following absorption, decaBDE primarily distributes to the liver and adipose tissue.[2] The high lipophilicity of decaBDE contributes to its potential for accumulation in fatty tissues over time with chronic exposure.

Metabolism

The metabolism of decaBDE is a critical area of study, as its metabolites may have different toxicological profiles than the parent compound. The primary metabolic pathways involve debromination and hydroxylation.

Debromination: DecaBDE can undergo reductive debromination to form lower brominated diphenyl ethers, such as nona- and octa-bromodiphenyl ethers.[3] This process is significant as these lower brominated congeners may be more bioavailable and potentially more toxic.

Hydroxylation: Cytochrome P450 (CYP) enzymes are implicated in the oxidative metabolism of decaBDE, leading to the formation of hydroxylated metabolites.[4][5] In vitro studies with human liver microsomes have suggested the involvement of CYP2B6 and other CYP isoforms in the metabolism of related polybrominated diphenyl ethers (PBDEs).

Excretion

The primary route of excretion for decaBDE and its metabolites is via the feces.[1][2] Biliary excretion plays a significant role in the elimination of absorbed decaBDE.[1][2] Urinary excretion is a minor pathway.[6][7]

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data from toxicokinetic studies of decaBDE in rats.

Table 1: Absorption and Excretion of this compound in Rats

| Administration Route | Dose | Absorption (%) | Fecal Excretion (% of dose) | Urinary Excretion (% of dose) | Biliary Excretion (% of dose) | Study Reference |

| Oral Gavage | 1 mg/kg | < 10 | > 90 (within 2 days) | < 1 (over 16 days) | ~10 | [1][2] |

| Intravenous | Not Specified | 100 | ~74 (within 72 hours) | Not Specified | Significant | [6] |

| Dietary | 0.3 µg/g of diet for 21 days | Not Specified | > 90 | Negligible | Not Specified | [3] |

Table 2: Tissue Distribution of this compound in Rats

| Tissue | Concentration / % of Dose | Time Point | Administration Route | Study Reference |

| Liver | ~0.5% of consumed dose | 24 hours | Dietary | [6] |

| Adipose Tissue | Slight increase in bromine content | 2 years | Dietary (0.1% and 1%) | [6] |

| Adrenal Gland | Trace amounts | 16 days | Oral Gavage (1 mg/kg) | [6] |

| Spleen | Trace amounts | 16 days | Oral Gavage (1 mg/kg) | [6] |

| Kidney, Lung, Brain, Muscle, Skin | Trace amounts | Not Specified | Oral Gavage | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of decaBDE toxicokinetics and metabolism.

In Vivo Animal Studies

Objective: To assess the absorption, distribution, and excretion of a single oral dose of decaBDE.

Materials:

-

Sprague-Dawley rats (specific age and weight)

-

This compound (of known purity)

-

Vehicle (e.g., corn oil, soy phospholipon/lutrol emulsion)[4][8]

-

Gavage needles (appropriate size for rats)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter or other appropriate analytical instrument for radiolabeled compounds

-

Gas chromatography-mass spectrometry (GC-MS) for analysis of parent compound and metabolites[9]

Procedure:

-

Animal Acclimation: Acclimate rats to laboratory conditions for at least one week prior to the study.

-

Dose Preparation: Prepare a homogenous suspension of decaBDE in the chosen vehicle at the desired concentration. If using a radiolabeled compound, determine the specific activity.

-

Dosing: Administer a single dose of the decaBDE suspension to each rat via oral gavage. The volume administered should be based on the animal's body weight.

-

Sample Collection: House the rats in metabolic cages immediately after dosing. Collect urine and feces at predetermined time intervals (e.g., 24, 48, 72 hours, and then daily for up to 16 days).

-

Tissue Collection: At the end of the study period, euthanize the animals and collect various tissues, including liver, adipose tissue, blood, brain, kidney, spleen, and muscle.

-

Sample Analysis:

-

Excreta: Homogenize fecal samples and analyze aliquots for total radioactivity (if applicable) or for decaBDE and its metabolites by GC-MS following appropriate extraction and cleanup procedures. Analyze urine samples similarly.

-

Tissues: Homogenize tissue samples and analyze for decaBDE and its metabolites using GC-MS.

-

Objective: To evaluate the toxicokinetics of decaBDE following sub-chronic dietary exposure.

Materials:

-

Fischer 344 or Sprague-Dawley rats

-

This compound

-

Standard rat chow

-

Metabolic cages

-

Analytical instrumentation (GC-MS)

Procedure:

-

Diet Preparation: Prepare diets containing various concentrations of decaBDE mixed into the standard rat chow.

-

Animal Acclimation and Dosing: Acclimate rats and then provide them with the decaBDE-containing diet ad libitum for a specified period (e.g., 21 days or 2 years). A control group receives the standard chow without decaBDE.

-

Sample Collection: Collect feces and urine periodically throughout the study. At the end of the exposure period, collect blood and various tissues.

-

Sample Analysis: Analyze the collected samples for decaBDE and its metabolites as described in the oral gavage protocol.

In Vitro Metabolism Studies

Objective: To investigate the metabolism of decaBDE in a human-relevant in vitro system.

Materials:

-

Hepatocyte culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Incubation plates (e.g., 24-well plates)

-

Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

-

Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow the cells to attach and form a monolayer.

-

Compound Incubation: Prepare a working solution of decaBDE in the culture medium at the desired final concentration. Remove the plating medium from the hepatocytes and add the medium containing decaBDE.

-

Time-Course Experiment: Incubate the plates at 37°C in a humidified incubator. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the medium and/or the cell lysate.

-

Sample Preparation: Stop the metabolic reaction by adding a suitable solvent (e.g., acetonitrile). Separate the supernatant containing the parent compound and metabolites.

-

Sample Analysis: Analyze the samples by LC-MS/MS or GC-MS to identify and quantify decaBDE and its metabolites.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the study of decaBDE toxicokinetics and metabolism.

Caption: Metabolic pathways of this compound.

Caption: Experimental workflow for in vivo toxicokinetic studies.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

This technical guide provides a consolidated resource for understanding the toxicokinetics and metabolism of this compound. The data clearly indicate that while decaBDE has low oral and dermal absorption, it can be metabolized to lower brominated and hydroxylated compounds. The provided experimental protocols offer a detailed framework for conducting further research in this area. The visualizations serve to simplify complex metabolic pathways and experimental designs. This information is vital for researchers, scientists, and drug development professionals working to assess the risks associated with decaBDE and to develop safer chemical alternatives.

References

- 1. Decabromodiphenyl ether in the rat: absorption, distribution, metabolism, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.vu.nl [research.vu.nl]

- 6. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RePub, Erasmus University Repository: A 28-day oral dose toxicity study in Wistar rats enhanced to detect endocrine effects of decabromodiphenyl ether (decaBDE) [repub.eur.nl]

- 9. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdj.co.jp [bdj.co.jp]

- 12. researchgate.net [researchgate.net]

The Core Toxicological Mechanisms of Decabromodiphenyl Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decabromodiphenyl oxide (DecaBDE), a widely used brominated flame retardant, has come under scrutiny due to its persistence in the environment and potential for adverse health effects. This technical guide provides a comprehensive overview of the core mechanisms underlying DecaBDE toxicity, with a focus on neurotoxicity, endocrine disruption, and oxidative stress. It is intended to be a resource for researchers, scientists, and drug development professionals investigating the toxicological profile of DecaBDE and similar compounds. This document synthesizes current scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways to facilitate a deeper understanding of the molecular and cellular events that drive DecaBDE-induced toxicity.

Introduction

This compound (BDE-209) is the primary component of the commercial DecaBDE flame retardant mixture.[1] Its primary function is to inhibit or delay the combustion of various materials, and it has been extensively used in plastics for electronic and electrical equipment, textiles, and construction materials.[1] Although not chemically bound to these materials, DecaBDE can leach into the environment, leading to widespread human and wildlife exposure.[1] Concerns regarding its bioaccumulation and potential for long-range environmental transport have prompted extensive research into its toxicological effects.[1][2] This guide delves into the three principal mechanisms of DecaBDE toxicity: neurotoxicity, endocrine disruption, and oxidative stress.

Metabolism and Bioaccumulation

DecaBDE is poorly absorbed following oral exposure, with a significant portion being excreted unchanged in the feces.[3] However, a fraction is absorbed and can be distributed to various tissues. Metabolism of DecaBDE can occur through debromination, leading to the formation of lower-brominated diphenyl ethers, which may be more toxic and bioaccumulative.[3]

Core Mechanisms of Toxicity

Neurotoxicity

A growing body of evidence points to the neurotoxic potential of DecaBDE, particularly with developmental exposure.[2][4][5][6][7][8][9] The primary mechanism appears to be the disruption of glutamatergic neurotransmission through interference with the N-methyl-D-aspartate (NMDA) receptor.[2] Molecular docking studies have indicated a strong binding affinity of DecaBDE for the GluN2B subunit of the NMDA receptor.[2] This interaction can inhibit receptor function, leading to reduced excitatory neurotransmission and impaired synaptic plasticity, which are crucial for learning and memory.[2]

Experimental studies in mice have demonstrated that neonatal exposure to DecaBDE can lead to long-lasting neurobehavioral changes, including hyperactivity and deficits in learning and memory, with some effects worsening with age.[4][7][8][9]

Quantitative Data on Neurotoxicity

| Animal Model | Exposure Route & Dose | Duration | Key Findings | Reference |

| Mice | Single oral dose on postnatal day 3 | --- | Altered motor activity at 2, 4, and 6 months of age with a LOAEL of 2.22 mg/kg-bw. | [6] |

| Mice | Daily oral gavage from postnatal days 2-15 | 14 days | Increased overall response rate on a fixed-interval schedule in aging mice at 6 and 20 mg/kg/day. | [7][10] |

| Rats | Daily oral gavage to dams from gestation day 6 to weaning | Gestation and lactation | No treatment-related neurobehavioral changes observed at doses up to 1,000 mg/kg/day. |

Signaling Pathway: DecaBDE-Induced Neurotoxicity via NMDA Receptor Disruption

Endocrine Disruption

DecaBDE is a known endocrine-disrupting chemical, primarily affecting the thyroid hormone system.[11][12][13][14] Its chemical structure is similar to that of thyroid hormones (T3 and T4), allowing it to interfere with their synthesis, transport, and metabolism.[11][12] DecaBDE can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, which is the central regulatory pathway for thyroid hormone homeostasis.[11][12] This disruption can lead to altered levels of thyroid-stimulating hormone (TSH), T3, and T4.[11][12]

Quantitative Data on Endocrine Disruption

| Animal Model | Exposure Route & Dose | Duration | Key Findings | Reference |

| Rats | Daily oral gavage | 28 days | Increased weight of seminal vesicle/coagulation gland in males (BMDL of 0.2 mg/kg bw/day); decreased CYP17 activity in female adrenals (BMDL of 0.18 mg/kg bw/day). | [15] |

| Mice | Dietary exposure | 103 weeks | Abnormal proliferation of thyroid follicular cells at 25 and 50 g/kg of diet. | [11] |

| Occupational Workers | Environmental/Occupational | Chronic | Positive correlation between serum DecaBDE and total T4 (r = 0.270) and total T3 (r = 0.232). | [11][12] |

Signaling Pathway: DecaBDE Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Oxidative Stress

A consistent finding across numerous studies is the induction of oxidative stress by DecaBDE in various tissues, including the brain, liver, and reproductive organs.[16][17][18][19][20][21] The proposed mechanism involves the excessive generation of reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense systems.[19][20] This leads to damage to cellular components such as lipids, proteins, and DNA.[16][21]

Key biomarkers of DecaBDE-induced oxidative stress include increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[16][18][19][21]

Quantitative Data on Oxidative Stress

| Model System | DecaBDE Concentration/Dose | Duration | Key Findings | Reference |

| Beas-2B cells (in vitro) | Up to 50 µM | 24-48 hours | Dose-dependent increase in ROS and MDA levels; decreased CAT activity. | [16][18][21] |

| Caco-2 cells (in vitro) | 1, 5, and 25 µmol/L | 24 and 48 hours | Increased ROS production and mitochondrial membrane potential changes. | [19] |

| Mice (in vivo) | 7.5, 25, and 75 mg/kg/day | 28 days | Inhibited activity of antioxidant enzymes in the liver. | [22] |

Logical Relationship: DecaBDE-Induced Oxidative Stress

Experimental Protocols

In Vivo Studies

-

Animal Models: Commonly used models include Sprague-Dawley rats and C57BL6/J mice.[10][23]

-

Administration: DecaBDE is typically administered via oral gavage, often dissolved in a vehicle such as corn oil.[23] Dietary administration is also used for chronic exposure studies.

-

Dosage: Doses in neurotoxicity studies have ranged from a single dose of 2.22 mg/kg to repeated doses of up to 1,000 mg/kg/day.[6]

-

Neurobehavioral Assessment: A battery of tests is often employed to assess motor activity, learning, and memory. These can include open field tests for spontaneous motor activity and habituation, and operant conditioning tasks for learning and memory.[7][10]

-

Hormone and Biomarker Analysis: Blood samples are collected to measure serum levels of thyroid hormones (T3, T4, TSH) using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Tissues are harvested to measure markers of oxidative stress (e.g., MDA, SOD, CAT) using commercially available assay kits.

In Vitro Studies

-

Cell Lines: Human cell lines such as bronchial epithelial cells (Beas-2B) and colon adenocarcinoma cells (Caco-2) are used to investigate cellular mechanisms of toxicity.[16][19][21]

-

Exposure: DecaBDE is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and added to the cell culture medium at various concentrations.

-

Assays:

-

Cell Viability: Assays such as the MTT or MTS assay are used to determine the effect of DecaBDE on cell proliferation and cytotoxicity.

-

ROS Production: Cellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Oxidative Stress Markers: The activity of antioxidant enzymes (SOD, CAT, GPx) and the levels of lipid peroxidation products (MDA) are quantified using specific colorimetric or fluorometric assays.

-

Gene and Protein Expression: Techniques like real-time quantitative PCR (RT-qPCR) and Western blotting are used to assess changes in the expression of target genes and proteins involved in toxicity pathways.

-

Experimental Workflow: In Vitro Assessment of DecaBDE-Induced Oxidative Stress

Conclusion

The toxicity of this compound is multifaceted, involving complex interactions with neuronal signaling, the endocrine system, and cellular redox balance. The primary mechanisms of neurotoxicity appear to be centered around the inhibition of the NMDA receptor, leading to impaired synaptic function. Endocrine disruption is predominantly characterized by interference with the hypothalamic-pituitary-thyroid axis, resulting in altered thyroid hormone levels. Furthermore, DecaBDE consistently induces oxidative stress across various biological systems.

For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for assessing the risks associated with DecaBDE exposure and for the development of safer alternatives. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a foundational resource for further investigation into the toxicology of this prevalent environmental contaminant. Future research should focus on elucidating the downstream signaling cascades affected by DecaBDE and on understanding the potential for synergistic effects with other environmental toxicants.

References

- 1. ciel.org [ciel.org]

- 2. Mechanistic Analysis of Decabromodiphenyl Ether-Induced Neurotoxicity in Humans Using Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Health State of the Science Report on Decabromodiphenyl Ether (decaBDE) - Canada.ca [canada.ca]

- 5. Neurodevelopmental effects of decabromodiphenyl ether (BDE-209) and implications for the reference dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. canada.ca [canada.ca]

- 7. Behavioral changes in aging but not young mice after neonatal exposure to the polybrominated flame retardant decaBDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Behavioral Changes in Aging but Not Young Mice after Neonatal Exposure to the Polybrominated Flame Retardant DecaBDE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]

- 13. Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmental exposure to the brominated flame retardant DE-71 reduces serum thyroid hormones in rats without hypothalamic-pituitary-thyroid axis activation or neurobehavioral changes in offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Changes in expression levels of oxidative stress‐related genes in mouse epididymides by neonatal exposure to low‐dose decabromodiphenyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Decabromodiphenyl ether induces ROS-mediated intestinal toxicity through the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. canada.ca [canada.ca]

An In-depth Technical Guide to the Thermal Decomposition Products of Decabromodiphenyl Oxide

Decabromodiphenyl oxide (DecaBDE), a widely utilized brominated flame retardant (BFR), has been incorporated into a vast array of consumer products, including plastics, textiles, and electronics, to inhibit fire ignition and spread.[1] However, the thermal instability of DecaBDE, particularly at temperatures encountered during manufacturing processes, fires, or recycling, is a significant concern due to the potential for generating hazardous byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of DecaBDE, detailing the products formed, the mechanisms of their formation, and the experimental protocols used for their identification, tailored for researchers and drug development professionals.

Thermal Stability and Decomposition Onset

This compound is stable under normal temperatures but begins to decompose when subjected to heat.[2] The initial thermal degradation temperature is reported to be in the range of 297°C to 330°C, depending on the heating rate and the surrounding atmosphere.[3] Some studies have observed decomposition beginning at temperatures as low as 200°C, with over 99% decomposition occurring after 10 minutes at 300°C under hydrothermal conditions.[4] In the presence of polymers like high-impact polystyrene (HIPS), the decomposition temperature of DecaBDE can be reduced, with partial debromination occurring even below 300°C.[5] Thermogravimetric analysis (TGA) of pure DecaBDE shows an onset of thermal degradation at approximately 412.9°C.[6]

Primary Thermal Decomposition Pathways

The thermal degradation of DecaBDE proceeds through two primary, competing pathways: debromination and ether linkage cleavage.

-

Debromination: This process involves the sequential loss of bromine atoms from the diphenyl ether backbone. The presence of a polymer matrix can facilitate this by acting as a hydrogen donor.[5] This pathway leads to the formation of a series of lower-brominated diphenyl ethers (PBDEs).[2][7] The reactivity for bromine loss is higher for para and meta positions compared to the ortho position.[4]

-

Ether Linkage Cleavage: Theoretical studies indicate that the cleavage of the C-O-C ether bond is a dominant unimolecular degradation pathway.[7][8] This fission results in the formation of pentabromophenyl and pentabromophenoxy radicals.[8][9] These highly reactive radical species are precursors to a variety of subsequent products, including brominated benzenes and phenols.[7][8]

Below is a diagram illustrating the initial decomposition pathways of this compound.

Caption: Initial thermal decomposition pathways of this compound.

Formation of Hazardous Byproducts: PBDD/Fs

Of significant toxicological concern is the formation of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs) during the thermal decomposition of DecaBDE.[2] These compounds are known persistent organic pollutants (POPs).

-

Polybrominated Dibenzofurans (PBDFs): The formation of PBDFs is believed to occur via an intramolecular ring closure of a PBDE molecule.[10] This is initiated by the fission of a C-Br bond at the ortho position, followed by cyclization to form the dibenzofuran (B1670420) structure.[7] The presence of hydrogen radicals can facilitate this by abstracting an ortho-bromine atom, generating the necessary ortho-phenyl-type radical for cyclization.[7]

-

Polybrominated Dibenzo-p-dioxins (PBDDs): PBDDs are primarily formed from the reaction of brominated phenoxy radicals. One key pathway involves the O/ortho-C coupling of two pentabromophenoxy radicals.[7][8][9] This dimerization, followed by further reactions, leads to the formation of the dibenzo-p-dioxin (B167043) structure.[7] PBDDs can also be formed through intramolecular oxygen insertion, particularly in the presence of oxygen.[11]

The diagram below outlines the formation mechanisms of PBDD/Fs from DecaBDE decomposition intermediates.

Caption: Formation pathways of PBDD/Fs from key radical intermediates.

Summary of Thermal Decomposition Products

The thermal decomposition of DecaBDE yields a complex mixture of brominated compounds. The product distribution is highly dependent on the temperature, atmosphere, and presence of other materials such as polymers.

| Product Category | Specific Compounds Identified | Temperature Range (°C) | Reference(s) |

| Lower-Brominated Diphenyl Ethers | Nonabromodiphenyl ethers, Octabromodiphenyl ethers, and other PBDEs with ≥ 5 bromine atoms. | ~300 and above | [2][5] |

| Brominated Benzenes | Hexabromobenzene, Pentabromobenzene. | ~400 and above | [8][12][13] |

| Brominated Phenols | Polybromophenols. | Not specified | [7][8][12] |

| Polybrominated Dibenzofurans (PBDFs) | Octabromodibenzofuran, Heptabromodibenzofurans, and other PBDF congeners. | ~300 and above | [2][4][11] |

| Polybrominated Dibenzo-p-dioxins (PBDDs) | Octabromodibenzo-p-dioxin, and other PBDD congeners. | ~400 and above | [2][11][13] |

| Other Products | Carbon monoxide, Carbonyl bromide, Hydrogen bromide. | Not specified | [2] |

Experimental Protocols for Analysis

The identification and quantification of DecaBDE thermal decomposition products require sophisticated analytical techniques.

5.1 Thermal Degradation Experiments

-

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): This technique is used to study the thermal stability and degradation profile of DecaBDE. Experiments are typically performed by heating a small sample (e.g., ~4 mg) in an alumina (B75360) crucible at a linear heating rate (e.g., 2-20 K/min) under a controlled atmosphere (e.g., nitrogen, helium, or air) with a constant gas flow (e.g., 40 mL/min). This provides data on the onset temperature of decomposition and the percentage of weight loss at various temperatures.[3]

-

Pyrolysis Reactors: To generate larger quantities of decomposition products for detailed analysis, bench-scale pyrolysis reactors are employed.[5] A common setup involves heating the DecaBDE sample (either pure or mixed with a polymer matrix) in a sealed container, such as a glass ampule or a tube furnace, at a specific temperature (e.g., 250°C - 450°C) for a defined duration.[5][14]

5.2 Sample Preparation and Extraction

-

Solvent Extraction: Following pyrolysis, the resulting residue and condensed volatiles are extracted using organic solvents. A typical solvent mixture is acetone-tetrahydrofuran-toluene (2:3:5, v/v/v).[14] For complex matrices like sediments, pressurized liquid extraction may be used, followed by multi-step cleanup procedures involving gel permeation chromatography (GPC) and solid-phase extraction (SPE) on silica (B1680970) or other sorbents to remove interfering substances.[10][15]

5.3 Analytical Instrumentation

-

Gas Chromatography/Mass Spectrometry (GC/MS): This is the primary technique for separating, identifying, and quantifying the thermal decomposition products.[5][13]

-